

Technical Whitepaper: 3-[(4-Methoxyphenyl)methyl]cyclohexanone

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Compound of Interest

Compound Name: 3-[(4-Methoxyphenyl)methyl]cyclohexanone

Cat. No.: B1324657

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound **3-[(4-Methoxyphenyl)methyl]cyclohexanone** is not readily found in major chemical databases, and a specific CAS (Chemical Abstracts Service) number could not be identified at the time of this writing. This suggests that it is not a commercially available or widely studied compound. The following technical guide is therefore based on established principles of organic synthesis and data from structurally similar compounds to provide a prospective analysis of its synthesis, properties, and potential biological relevance.

Introduction

Substituted cyclohexanones are a pivotal class of organic compounds, frequently serving as key intermediates in the synthesis of pharmaceuticals, natural products, and materials. The introduction of a methoxy-substituted benzyl moiety into the cyclohexanone scaffold can significantly influence its chemical reactivity and biological activity. The methoxy group can act as a hydrogen bond acceptor and modulate the electronic properties of the aromatic ring, while the benzyl group introduces steric bulk and lipophilicity. This guide focuses on the synthesis, characterization, and potential applications of the novel compound **3-[(4-Methoxyphenyl)methyl]cyclohexanone**.

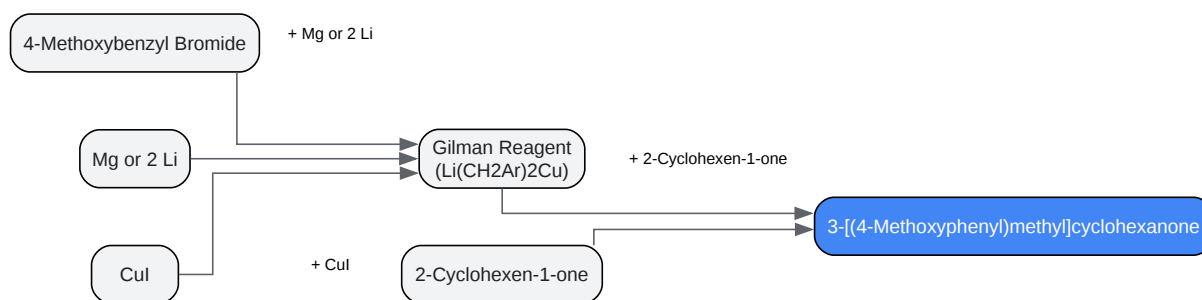
Proposed Synthetic Pathways

The synthesis of **3-[(4-Methoxyphenyl)methyl]cyclohexanone** can be approached through several established methodologies for forming carbon-carbon bonds at the α - or β -position of a cyclohexanone ring. Two primary retrosynthetic disconnections are considered here: a conjugate addition to a cyclohexenone and the alkylation of a cyclohexanone enolate.

Pathway A: Conjugate Addition to Cyclohexenone

A reliable method for introducing a substituent at the 3-position of a cyclohexanone is through a 1,4-conjugate addition (Michael addition) to a corresponding α,β -unsaturated ketone. In this case, the reaction would involve the addition of a 4-methoxybenzyl nucleophile to 2-cyclohexen-1-one. Organocuprates, also known as Gilman reagents, are particularly effective for this transformation due to their soft nucleophilic character, which favors 1,4-addition over direct 1,2-addition to the carbonyl group.

- **Preparation of the Gilman Reagent:** A solution of 4-methoxybenzylmagnesium bromide (a Grignard reagent) is prepared by reacting 4-methoxybenzyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). To form the Gilman reagent (a lithium di(4-methoxybenzyl)cuprate), two equivalents of this Grignard reagent (or the corresponding organolithium reagent) are added to one equivalent of a copper(I) salt, such as copper(I) iodide (CuI), at a low temperature (typically $-78\text{ }^{\circ}\text{C}$ to $0\text{ }^{\circ}\text{C}$) in an ethereal solvent.
- **Conjugate Addition:** To the freshly prepared Gilman reagent at low temperature, a solution of 2-cyclohexen-1-one in the same solvent is added dropwise. The reaction mixture is stirred for a specified period, allowing the conjugate addition to proceed.
- **Workup:** The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield pure **3-[(4-Methoxyphenyl)methyl]cyclohexanone**.



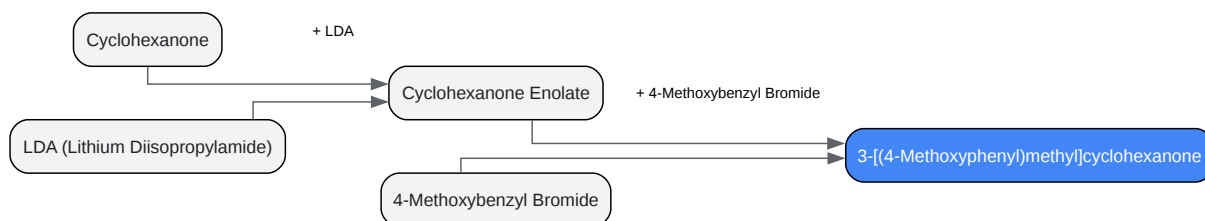
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Diagram 1: Synthesis via Conjugate Addition.

Pathway B: Alkylation of a Cyclohexanone Enolate

An alternative approach involves the direct alkylation of a pre-formed cyclohexanone enolate with 4-methoxybenzyl halide. The regioselectivity of enolate formation is a critical consideration in this pathway. To favor the formation of the kinetic enolate (at the less substituted α -position), a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used at low temperatures.

- **Enolate Formation:** A solution of cyclohexanone in an anhydrous aprotic solvent like THF is cooled to a low temperature (e.g., $-78\text{ }^{\circ}\text{C}$). A solution of LDA (typically prepared in situ from diisopropylamine and n-butyllithium) is then added dropwise to deprotonate the cyclohexanone and form the lithium enolate.
- **Alkylation:** 4-Methoxybenzyl bromide or iodide is added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature to facilitate the S_N2 reaction.
- **Workup:** The reaction is quenched with water or a saturated aqueous ammonium chloride solution. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated as described in Pathway A.
- **Purification:** The resulting crude product, which may contain a mixture of mono- and di-alkylated products as well as O-alkylated byproducts, is purified by column chromatography.



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Diagram 2: Synthesis via Enolate Alkylation.

Physicochemical and Spectroscopic Data (Predicted)

As no experimental data is available for the target compound, the following properties are predicted based on data from analogous compounds such as 2-benzylcyclohexanone and other methoxy-substituted aromatic compounds.

Property	Predicted Value / Characteristics
Molecular Formula	C ₁₄ H ₁₈ O ₂
Molecular Weight	218.29 g/mol
Appearance	Likely a colorless to pale yellow oil or low-melting solid
Boiling Point	> 120 °C at reduced pressure
¹ H NMR	Aromatic protons: ~6.8-7.2 ppm (multiplets, 4H). Methoxy protons: ~3.8 ppm (singlet, 3H). Cyclohexanone protons: ~1.5-2.5 ppm (multiplets, 9H). Benzyl protons: ~2.6-3.0 ppm (doublet or multiplet, 2H).
¹³ C NMR	Carbonyl carbon: ~210-212 ppm. Aromatic carbons: ~114-158 ppm. Methoxy carbon: ~55 ppm. Aliphatic carbons: ~25-50 ppm.
IR (Infrared)	C=O stretch: ~1710 cm ⁻¹ . C-O-C stretch (aromatic ether): ~1250 cm ⁻¹ and ~1030 cm ⁻¹ . Aromatic C-H stretch: ~3000-3100 cm ⁻¹ . Aliphatic C-H stretch: ~2850-2950 cm ⁻¹ .
Mass Spectrometry	Molecular Ion (M ⁺): m/z = 218. Key Fragments: m/z = 121 (4-methoxybenzyl cation), m/z = 97 (cyclohexenone fragment).

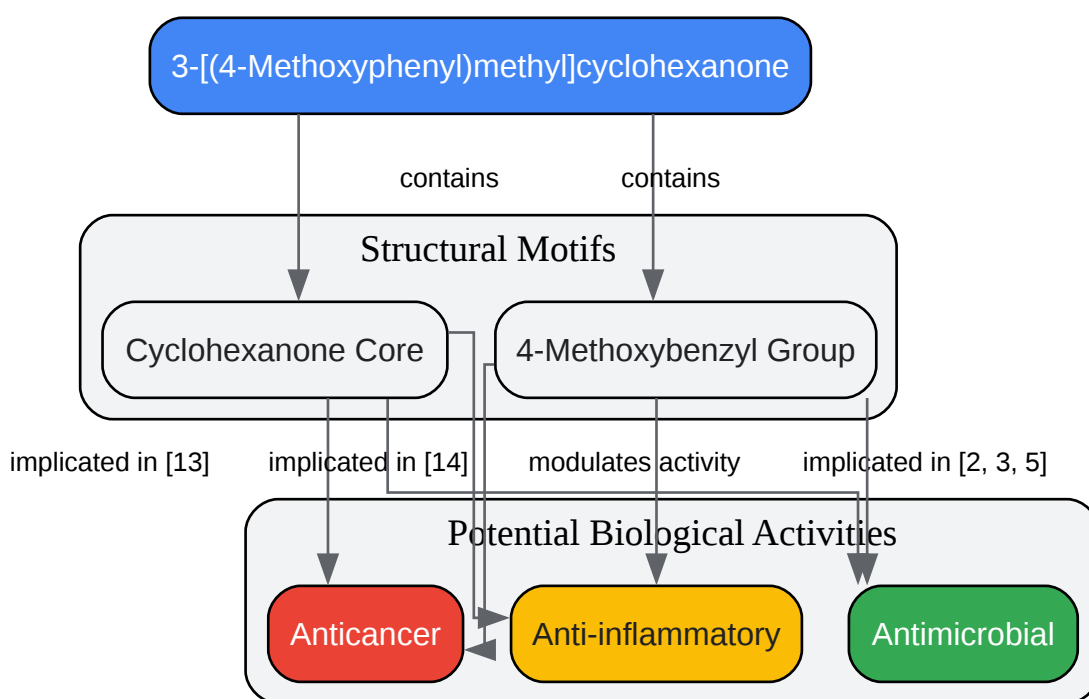
Potential Biological Activity and Applications

The biological profile of **3-[(4-Methoxyphenyl)methyl]cyclohexanone** has not been investigated. However, the structural motifs present in the molecule are found in numerous biologically active compounds. Research on related substituted cyclohexanones has revealed a range of pharmacological activities.

- **Anticancer Activity:** Many benzylidene and bis(benzylidene) cyclohexanone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast and neuroblastoma cells[1]. The mechanism often involves the induction of apoptosis.

- Anti-inflammatory Activity: Diarylidencyclohexanone derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, exhibiting anti-inflammatory properties[2].
- Antimicrobial Activity: Various substituted cyclohexanone derivatives have been reported to possess antibacterial and antifungal properties[3][4][5].

The presence of the 4-methoxybenzyl group may enhance interactions with biological targets through hydrogen bonding and hydrophobic interactions. Therefore, **3-[(4-Methoxyphenyl)methyl]cyclohexanone** could be a valuable candidate for screening in anticancer, anti-inflammatory, and antimicrobial assays.



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Diagram 3: Potential Structure-Activity Relationships.

Conclusion

While **3-[(4-Methoxyphenyl)methyl]cyclohexanone** is not a well-documented compound, its synthesis is feasible through standard and reliable organic chemistry reactions such as organocuprate conjugate addition or enolate alkylation. Based on the known biological activities of structurally related compounds, it represents a promising scaffold for investigation

in drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological properties.

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